[7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
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Overview
Description
[7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound featuring a benzothiophene core substituted with bromine, chlorine, and difluoromethoxy groups, along with a hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL methanone moiety
Preparation Methods
The synthesis of [7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves multiple steps, starting with the preparation of the benzothiophene core. The synthetic route typically includes:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiophene ring.
Introduction of Substituents: Bromine, chlorine, and difluoromethoxy groups are introduced through halogenation and methoxylation reactions.
Attachment of the Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL Methanone Moiety: This step involves the coupling of the benzothiophene core with the hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL methanone fragment under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
[7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the oxidation state of the sulfur atom in the benzothiophene ring.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
[7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of [7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to [7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone include:
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of HIV-1 capsid inhibitors.
3-Bromo-2-chloro-4-(difluoromethoxy)pyridine: A related compound with similar halogen and methoxy substitutions.
1-Bromo-4-(difluoromethyl)benzene: Another compound with difluoromethyl and bromine substitutions.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL methanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16BrClF2N2O2S |
---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]methanone |
InChI |
InChI=1S/C17H16BrClF2N2O2S/c18-10-3-4-11(25-17(20)21)12-13(19)15(26-14(10)12)16(24)23-7-6-22-5-1-2-9(22)8-23/h3-4,9,17H,1-2,5-8H2 |
InChI Key |
CSLGMXKYJFTFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=C(C4=C(C=CC(=C4S3)Br)OC(F)F)Cl |
Origin of Product |
United States |
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